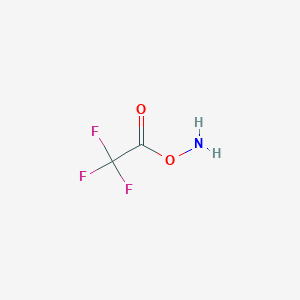

Amino 2,2,2-trifluoroacetate

Description

Amino 2,2,2-trifluoroacetate refers to a class of organic salts composed of a protonated amine (or its derivative) and the trifluoroacetate (TFA) anion (CF₃COO⁻). These compounds are frequently encountered in synthetic chemistry, particularly as intermediates in peptide synthesis, antimicrobial agents, and PROTAC (Proteolysis-Targeting Chimeras) linker molecules. The TFA moiety enhances solubility in polar solvents and stabilizes the ammonium ion through strong hydrogen-bonding interactions. For example, Boc-deprotection reactions often employ TFA to generate amino trifluoroacetate salts in high yields (e.g., 97–98% for sulfonamido derivatives) .

Structurally, these salts exhibit distinct NMR profiles. In (S)-2-((5-bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate, the TFA counterion contributes to characteristic chemical shifts, such as δ 167.5 ppm (carbonyl carbon) in ¹³C NMR . The trifluoroacetate group also influences chromatographic retention times, as seen in PROTAC linker molecules like 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 2,2,2-trifluoroacetate, which are critical for protein degradation applications .

Properties

IUPAC Name |

amino 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO2/c3-2(4,5)1(7)8-6/h6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLZTCOPOODXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Conditions

Key parameters for TFAA-mediated acylation include stoichiometry, reaction time, and solvent choice. As illustrated in Table 1, increasing TFAA equivalents from 2 to 3 improved the yield of 3a from 17% to 26%, albeit with persistent byproduct formation. Prolonging the acyl trifluoroacetate generation time from 15 to 30 minutes also marginally enhanced yields.

Table 1: Effect of TFAA Equivalents on Product Yields

| TFAA (eq) | Acyl Trifluoroacetate Generation Time (min) | Yield of 3a (%) | Byproduct 4 (%) |

|---|---|---|---|

| 2 | 15 | 17 | 46 |

| 2 | 30 | 21 | 45 |

| 3 | 30 | 26 | 44 |

Anhydrous DCM emerged as the optimal solvent, preventing hydrolysis of the mixed anhydride intermediate. Catalytic TfOH was indispensable for protonating the acyl trifluoroacetate, underscoring its role in carbocation generation.

Synthesis via Mixed Anhydride Intermediates

Mixed anhydrides, formed from amino acids and TFAA, are pivotal intermediates in amino trifluoroacetate synthesis. Nuclear magnetic resonance (NMR) studies confirmed the formation of N-trifluoroacetylaminoacyl trifluoroacetates (8a–g ) when amino acids (2a–g ) were treated with TFAA. For example, 4-aminobutyric acid (2c ) reacted with TFAA to form 8c , which exhibited a distinctive NMR signal at −73 ppm, indicative of a lactam byproduct (9 ).

The stability of these intermediates dictates reaction outcomes. Amino acids with methylene spacers (e.g., β-alanine) between the amino and carboxyl groups prevented lactamization, yielding pure ammonium trifluoroacetates. Conversely, shorter chains (e.g., glycine) favored decomposition to trifluoroacetylferrocene, highlighting the need for structural optimization.

Mechanistic Insights and Side Reactions

The reaction mechanism involves three sequential steps:

-

Amino Group Protection : TFAA reacts with the amino acid’s amine to form N-trifluoroacetylaminoacyl trifluoroacetate.

-

Protonation : TfOH protonates the mixed anhydride, generating an acylium ion.

-

Electrophilic Substitution : The acylium ion attacks ferrocene or other aromatic substrates, forming the final product.

Side reactions arise from competitive proton transfer between the N-trifluoroacetyl and acyl trifluoroacetate groups, leading to trifluoroacetyl carbocations. These carbocations acylate ferrocene or undergo hydrolysis, necessitating careful control of acid strength and stoichiometry.

Applications and Derivative Synthesis

Amino trifluoroacetates serve as precursors for β-aminopropyl ferrocene derivatives. Deprotection of the N-trifluoroacetyl group using aqueous ammonia or ethanolamine yields free amines, which can be re-protected with alternative groups (e.g., Fmoc or acetyl) . Such versatility makes these compounds valuable in catalysis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Amino 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoroacetate oxides, while substitution reactions can produce a variety of substituted trifluoroacetates .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Amino 2,2,2-trifluoroacetate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of trifluoromethyl groups into target molecules, which can significantly alter their chemical properties and biological activities. Notably, it is utilized in the synthesis of amino acids and peptides with enhanced stability and bioactivity.

Case Study: Synthesis of Trifluoroacetyl-Prolyl Amino Acids

Research has demonstrated that derivatives of this compound can be synthesized to create trifluoroacetyl-prolyl amino acids. These compounds exhibit improved solubility and stability compared to their non-fluorinated counterparts, making them valuable for pharmaceutical applications .

Catalysis

This compound is also employed as a catalyst in various chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity.

Case Study: Catalytic Preparation of 1-Amidoalkyl-2-Naphthol Derivatives

A study highlighted the use of magnesium 2,2,2-trifluoroacetate as an efficient catalyst for synthesizing 1-amidoalkyl-2-naphthol derivatives. The reaction involved a multi-component process utilizing aldehydes and amides, yielding high product yields while allowing for catalyst recovery and recycling . This showcases the potential of this compound in facilitating complex organic transformations.

Biological Research

In biological research, this compound has been investigated for its effects on cellular processes. Its role as a contaminant in purified proteins has been studied extensively due to its impact on cell proliferation and function.

Case Study: Inhibition of Osteoblast Proliferation

Research indicates that when formulated as a hydrochloride salt, this compound does not affect osteoblast proliferation; however, in its trifluoroacetate form, it significantly reduces cell numbers. This finding underscores the importance of this compound in studying cellular mechanisms and developing therapeutic strategies .

Methodologies for Preparation

The preparation methods for this compound are critical for its application in research and industry. Various synthetic routes have been developed to optimize yield and purity.

Method Overview

- Benzyl Carbamate Method : Involves using a benzyl carbamate protecting group followed by coupling reactions to yield the desired amino compound.

- Tert-Butyl Carbamate Method : Utilizes a tert-butyl carbamate protecting group to facilitate reactions under milder conditions.

- Dibenzyl Amine Method : Employs dibenzyl amine as a protecting group to enhance the stability of intermediates during synthesis .

Mechanism of Action

The mechanism of action of amino 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various biochemical pathways, often by stabilizing reactive intermediates or altering the electronic properties of the molecule . This can lead to increased efficacy in pharmaceutical applications and improved performance in industrial processes.

Comparison with Similar Compounds

Amino 2,2,2-trifluoroacetate derivatives are compared below with structurally or functionally analogous compounds, including metal trifluoroacetates, esters, and peptide conjugates.

Ammonium Trifluoroacetate Salts vs. Metal Trifluoroacetates

Key Differences :

- Amino TFA salts are tailored for bioactivity (e.g., antimicrobial SAR studies ), whereas metal TFA salts are inert and used in non-biological contexts (e.g., electrolytes ).

- Metal salts exhibit higher thermal stability due to ionic lattice structures.

Amino Trifluoroacetates vs. Trifluoroacetate Esters

Key Differences :

- Amino TFA salts retain bioactivity due to the ammonium group, while esters like isopropyl TFA are primarily reactive intermediates .

- Esters exhibit higher volatility (e.g., isopropyl TFA: MW 156.10 g/mol vs. peptide-TFA salts: MW >800 g/mol ).

Amino Trifluoroacetates vs. Peptide-Trifluoroacetate Conjugates

Key Differences :

- Peptide-TFA conjugates are structurally complex and used in skincare, whereas simpler amino TFA salts target microbial pathways .

- Peptide salts require specialized purification (e.g., HPLC ), while small-molecule TFA salts are easily crystallized .

Q & A

Basic: What are the key considerations for synthesizing amino 2,2,2-trifluoroacetate derivatives in organic chemistry?

Synthesis of amino trifluoroacetate derivatives typically involves coupling reactions between primary or secondary amines and trifluoroacetic acid (TFA) under acidic conditions. Key steps include:

- Protection of functional groups : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during amine activation .

- Salt formation : React the free base with TFA in a polar solvent (e.g., methanol or dichloromethane) to form the trifluoroacetate salt. Yields range from 56% to 83%, depending on steric hindrance and reaction time .

- Purification : Employ reverse-phase HPLC with TFA-containing mobile phases to isolate the product, ensuring ≥95% purity .

Basic: How should researchers characterize this compound compounds to confirm structural integrity?

Characterization requires a multi-technique approach:

- NMR spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon backbone. For example, methine protons in azetidine derivatives appear as multiplet signals at δ 4.37–4.53 ppm, while trifluoroacetate counterions are identified via NMR .

- Mass spectrometry (MS) : Use ESI-MS to verify molecular ions (e.g., [M+H] peaks at m/z 453.4–509.1 for azetidine-containing derivatives) .

- Elemental analysis : Confirm stoichiometry by comparing experimental and theoretical C/H/N ratios .

Advanced: How can researchers resolve contradictions in biological activity data for amino trifluoroacetate-based inhibitors?

Discrepancies in IC values or binding affinities may arise from:

- Counterion interference : TFA can non-specifically interact with hydrophobic protein pockets, artificially altering activity. Validate results using alternative salts (e.g., HCl) and compare dose-response curves .

- Solubility limitations : Poor aqueous solubility of trifluoroacetate salts may reduce bioavailability. Optimize formulations using co-solvents (e.g., DMSO/PBS mixtures) or PEGylation .

- Batch variability : Ensure consistent purity (>98% by HPLC) and confirm the absence of residual TFA via NMR (absence of δ 8–10 ppm signals for free TFA) .

Advanced: What methodologies are recommended for studying the stability of amino trifluoroacetate salts under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via LC-MS. Trifluoroacetate salts are stable in acidic conditions but may hydrolyze in basic media .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C) to assess thermal stability during storage .

- Long-term storage studies : Store lyophilized salts at -20°C under inert gas (N) to prevent moisture-induced degradation .

Advanced: How can structure-activity relationship (SAR) studies be optimized for amino trifluoroacetate derivatives targeting enzymes like sphingosine kinase?

- Scaffold diversification : Introduce substituents (e.g., alkyl chains, aromatic rings) at the amine or azetidine moieties to modulate lipophilicity and hydrogen bonding. For example, adding a 4-decylphenyl group enhances membrane permeability .

- Molecular docking : Use software like AutoDock Vina to predict binding poses with catalytic residues (e.g., Asp178 in sphingosine kinase I) .

- In vivo validation : Administer derivatives in rodent models and quantify target engagement via LC-MS/MS of tissue homogenates .

Basic: What safety protocols are critical when handling this compound compounds?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation of TFA vapors, which are corrosive .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .

Advanced: How can researchers mitigate interference from trifluoroacetate counterions in mass spectrometry-based proteomics?

- Desalting columns : Use C18 ZipTips or centrifugal filters (e.g., Amicon Ultra-0.5) to remove TFA prior to MS analysis .

- Alternative ion-pairing agents : Replace TFA with formic acid (0.1%) in LC-MS mobile phases to suppress ion adducts .

- High-resolution MS : Employ Orbitrap or Q-TOF instruments to distinguish TFA-related artifacts (e.g., m/z 113.003 for CFCOO) from target peptides .

Advanced: What strategies improve the synthetic yield of chiral amino trifluoroacetate derivatives?

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry at the α-carbon .

- Dynamic resolution : Perform kinetic resolution via enzymatic hydrolysis with lipases (e.g., CAL-B) to enrich enantiomeric excess (ee >99%) .

- Crystallization-induced diastereomer resolution : Co-crystallize racemic mixtures with chiral resolving agents (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.